molecular formula C20H14N2O2 B141706 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- CAS No. 127784-27-4

1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-

Cat. No. B141706
M. Wt: 314.3 g/mol
InChI Key: SYHUJFZETSNGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism Of Action

The mechanism of action of 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell cycle progression, and modulating the expression of various genes involved in cancer development and progression. Its antibacterial activity is thought to be due to its ability to disrupt bacterial cell membranes and inhibit bacterial DNA replication and transcription.

Biochemical And Physiological Effects

1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- has been shown to have low toxicity and good biocompatibility, making it a promising candidate for use in biomedical applications. It has been reported to have minimal effects on normal cells and tissues, while selectively targeting cancer cells. Additionally, it has been shown to have good stability and solubility, which are important factors for drug development.

Advantages And Limitations For Lab Experiments

The advantages of using 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- in lab experiments include its high potency, good selectivity, and low toxicity. However, its limitations include its limited availability and the need for further studies to fully understand its mechanism of action.

Future Directions

For the research on 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- include investigating its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to optimize its synthesis method, improve its pharmacokinetic properties, and elucidate its mechanism of action. Furthermore, its potential use in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- can be achieved through several methods, including the reaction of 2-(4'-nitro[1,1'-biphenyl]-4-yl)acetic acid with phthalic anhydride in the presence of sulfuric acid. Another method involves the reaction of 2-(4'-nitro[1,1'-biphenyl]-4-yl)acetic acid with phthalimide in the presence of phosphorus oxychloride. The yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. Additionally, it has been reported to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, it has been investigated for its potential use as a fluorescent probe for detecting DNA damage.

properties

CAS RN

127784-27-4

Product Name

1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

2-[4-(4-aminophenyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C20H14N2O2/c21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-19(23)17-3-1-2-4-18(17)20(22)24/h1-12H,21H2

InChI Key

SYHUJFZETSNGBC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N

Origin of Product

United States

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